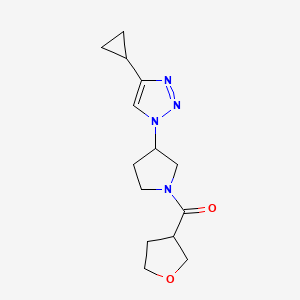

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

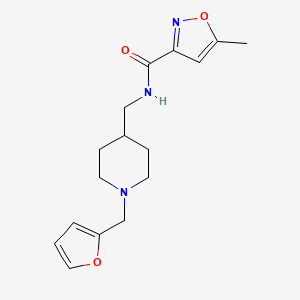

The compound contains several functional groups including a cyclopropyl group, a 1H-1,2,3-triazol-1-yl group, a pyrrolidin-1-yl group, and a tetrahydrofuran-3-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The triazole ring is likely to be planar due to the presence of delocalized π-electrons . The cyclopropyl group could add some strain to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the triazole ring might participate in cycloaddition reactions . The tetrahydrofuran ring, if it has any substituents, could undergo nucleophilic substitution or elimination reactions .Applications De Recherche Scientifique

Dipolar Cycloaddition Reaction Applications

A dipolar cycloaddition reaction developed for synthesizing P2X7 antagonists showcases the utility of complex organic reactions involving triazole and pyrrolidinyl groups similar to the compound . This method led to the discovery of compounds with significant biological activity, highlighting the potential of such chemical structures in developing new pharmaceutical agents (Chrovian et al., 2018).

Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation

Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, including the synthesis of tetrahydrofuran derivatives, indicates the versatility of using advanced catalytic methods for creating complex heterocyclic compounds. Such methodologies can be applied to synthesize related compounds for various research applications, suggesting potential routes for the synthesis or modification of the compound of interest (Bacchi et al., 2005).

Stereospecific Synthesis of Pyrrolidines

The stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones provides insight into the creation of enantiomerically pure compounds. This research demonstrates the precision achievable in synthesizing compounds with specific stereochemistry, which is crucial for the development of substances with desired biological activities (Oliveira Udry et al., 2014).

Crystal Structure and DFT Study

Investigations into the crystal structure and DFT studies of related compounds provide foundational knowledge for understanding the physical and chemical properties of complex molecules. Such studies can inform the development of new materials or pharmaceuticals by elucidating the relationships between structure and function (Huang et al., 2021).

Mechanism of Inhibition Studies

Research into the mechanism of inhibition of enzymes by cyclopropane-derived inhibitors offers valuable insights into how specific chemical structures interact with biological molecules. This knowledge is instrumental in designing drugs or inhibitors with targeted actions (Frank et al., 1989).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIJCMHRDYWIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)